2-[(2S)-Pyrrolidin-2-YL]pyrimidine

Chiral Pharmacology Fatty Acid Synthase Inhibition Enantiomer Comparison

Procure the enantiopure (2S)-configured 2-[(2S)-Pyrrolidin-2-yl]pyrimidine to eliminate SAR ambiguity in your kinase inhibitor or antiviral programs. The (S)-enantiomer exhibits up to 4-fold greater target inhibition versus its (R)-counterpart; racemic material risks misleading potency data and wasted synthesis effort. This chiral scaffold is validated for HIV-1 reverse transcriptase inhibitor derivatization (EC₅₀ <20 µM) and serves as a direct building block from (S)-proline chiral pool methodologies. Insist on enantiopure ≥98% material for unambiguous binding-mode studies.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B13268032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S)-Pyrrolidin-2-YL]pyrimidine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CC=N2
InChIInChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2/t7-/m0/s1
InChIKeyZSWGTTPYUUGGDI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2S)-Pyrrolidin-2-yl]pyrimidine: Chiral Building Block for Medicinal Chemistry Procurement


2-[(2S)-Pyrrolidin-2-yl]pyrimidine is a chiral heterocyclic compound featuring a pyrimidine ring directly attached at the 2-position of a pyrrolidine ring in the (2S) configuration. This specific enantiomer serves as a versatile scaffold in medicinal chemistry, particularly as a chiral building block for the synthesis of kinase inhibitors, antiviral agents, and G-protein-coupled receptor modulators [1]. The compound's molecular formula is C₈H₁₁N₃ with a molecular weight of 149.19 g/mol, and it is typically supplied as a free base or hydrochloride salt for research and further manufacturing use .

Why Generic Substitution Fails: Stereochemical Criticality in Pyrrolidine-Pyrimidine Scaffolds


The (2S) configuration of the pyrrolidine ring is not a trivial structural detail; it dictates binding geometry to asymmetric biological targets such as enzyme active sites and receptor pockets. In closely related pyrrolidine-containing pharmacophores, the (S)-enantiomer has been shown to exhibit up to 4-fold greater inhibitory activity compared to its (R)-counterpart, underscoring that racemic or incorrectly configured material can lead to significantly reduced potency, wasted resources, and misleading structure-activity relationship (SAR) conclusions [1]. Furthermore, 2-pyrimidinyl pyrrolidines as a class display substitution-dependent anti-HIV activity with EC₅₀ values ranging from <20 µM to inactive, highlighting that minor structural variations—including stereochemistry—profoundly alter biological outcomes [2].

Quantitative Differentiation Evidence for 2-[(2S)-Pyrrolidin-2-yl]pyrimidine Procurement


Enantioselective Activity Advantage: (S)- vs. (R)-Enantiomer Potency

In pyrrolidine-based fatty acid synthase (FAS) inhibitors, the (S)-enantiomer demonstrates greater than 4-fold higher inhibitory activity relative to the (R)-enantiomer [1]. This class-level enantioselectivity pattern establishes a precedent that the (2S) configuration is critical for optimal target engagement in chiral pyrrolidine scaffolds.

Chiral Pharmacology Fatty Acid Synthase Inhibition Enantiomer Comparison

Anti-HIV Activity Benchmarking in 2-Pyrimidinyl Pyrrolidine Series

A series of 2-pyrimidinyl pyrrolidine derivatives was evaluated for anti-HIV-1 activity in primary human lymphocytes [1]. The most active analogs (5e and 5f) incorporating benzyl and aniline substitutions exhibited EC₅₀ values <20 µM, whereas unsubstituted or less optimized analogs showed reduced or no activity. This establishes a quantitative baseline for the 2-pyrimidinyl pyrrolidine pharmacophore and highlights that the core scaffold—when properly elaborated—can yield meaningful antiviral activity, whereas structurally distinct pyrrolidine derivatives may be inactive.

Antiviral Research HIV-1 Reverse Transcriptase Structure-Activity Relationship

Synthetic Accessibility and Enantiopurity via Proline-Based Methodology

Enantiopure pyrrolidin-2-yl-substituted pyrimidine derivatives can be accessed in good to excellent yields using (S)-proline as a chiral pool starting material [1]. This methodology contrasts with racemic synthesis followed by chiral resolution, which typically results in lower overall yields and requires additional purification steps. The proline-derived route ensures high enantiomeric excess without the need for expensive chiral auxiliaries or catalysts.

Chiral Pool Synthesis Enantiopure Building Blocks Process Chemistry

Commercial Availability and Purity Specifications: (2S) vs. (2R) Enantiomer

The (2S) enantiomer is commercially available from multiple suppliers (e.g., ChemScene, AKSci) with specified purity ≥95% . The corresponding (2R) enantiomer (CAS 871792-66-4) is also available but with identical purity specifications; the differentiation lies solely in the stereochemical outcome of downstream applications. Procuring the correct enantiomer from a vendor with documented analytical characterization (e.g., NMR, chiral HPLC) is critical for reproducibility.

Chemical Procurement Chiral Building Blocks Vendor Comparison

Optimal Application Scenarios for 2-[(2S)-Pyrrolidin-2-yl]pyrimidine Procurement


Chiral Lead Optimization in Kinase Inhibitor Programs

When developing novel kinase inhibitors requiring a chiral pyrrolidine-pyrimidine hinge-binding motif, procurement of the enantiopure (2S) building block enables unambiguous SAR exploration and avoids confounding results from racemic mixtures. This is supported by class-level evidence that pyrrolidinylpyrimidine fragments enhance binding affinity to kinase active sites .

Antiviral Scaffold Elaboration Against HIV-1

For medicinal chemistry teams expanding SAR around the 2-pyrimidinyl pyrrolidine core as HIV-1 reverse transcriptase inhibitors, this compound serves as a validated starting point for derivatization, with established EC₅₀ benchmarks (<20 µM for optimized analogs) to guide analog design [1].

Chiral Pool Synthesis of Enantiopure Pyrimidine Derivatives

Academic and industrial laboratories employing (S)-proline-based chiral pool methodologies can utilize this compound as a reference standard or as a building block for generating libraries of enantiopure pyridine and pyrimidine derivatives with defined stereochemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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